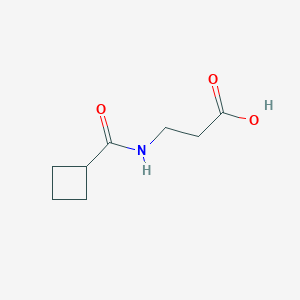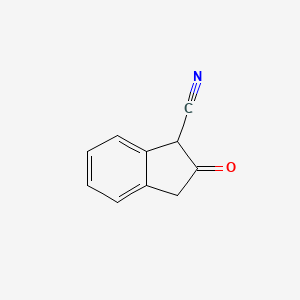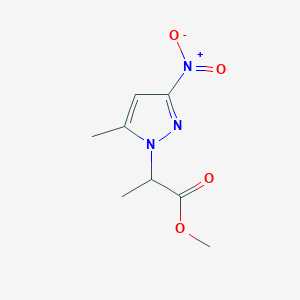
methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate is a chemical compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of pyrazole derivatives, which have shown potential as anti-inflammatory, analgesic, and antipyretic agents. The unique chemical structure of methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate has made it an attractive target for synthesis and further investigation.
作用机制
The exact mechanism of action of methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the production of pro-inflammatory cytokines. By inhibiting the NF-κB pathway, methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate may reduce inflammation and pain.
Biochemical and Physiological Effects:
Methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which play a key role in inflammation and pain. Additionally, methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate has been shown to reduce fever in animal models.
实验室实验的优点和局限性
One advantage of methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate is its potential as an anti-inflammatory and analgesic agent. It has been shown to have potent effects in vitro and in vivo, making it a promising target for further investigation. However, one limitation of methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate is its potential toxicity. Further studies are needed to determine the safety and toxicity profile of this compound before it can be used in clinical settings.
未来方向
There are several future directions for research on methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate. One area of investigation could be the development of more potent and selective analogs of this compound. Another area of research could be the investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Additionally, further studies are needed to determine the safety and toxicity profile of this compound. Finally, the potential of methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate as a therapeutic agent for inflammatory and pain-related disorders should be further investigated.
合成方法
Methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with ethyl nitroacetate in the presence of a base to yield 3-methyl-5-nitro-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester. The second step involves the reduction of the nitro group to an amino group using a reducing agent such as iron powder in the presence of acetic acid. The final step involves the esterification of the resulting amino compound with methyl-2-bromo-propionate in the presence of a base to yield methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate.
科学研究应用
Methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate has been extensively studied for its potential as an anti-inflammatory and analgesic agent. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. It has also been shown to have analgesic effects in animal models of pain. Additionally, methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate has been investigated for its potential as an antipyretic agent.
属性
IUPAC Name |
methyl 2-(5-methyl-3-nitropyrazol-1-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-5-4-7(11(13)14)9-10(5)6(2)8(12)15-3/h4,6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTXPZYWJZCYOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

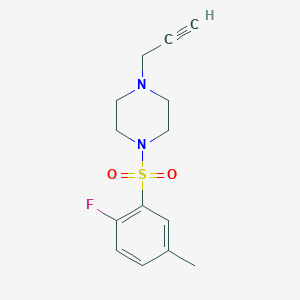
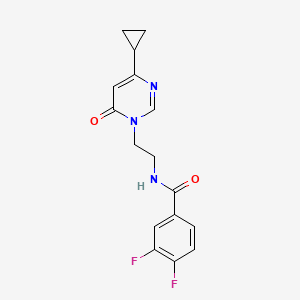
![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-chlorophenoxy)acetamide](/img/structure/B2419576.png)

![N-[3-cyano-4-[(4-methylphenyl)thio]phenyl]-4-fluorobenzamide](/img/structure/B2419579.png)
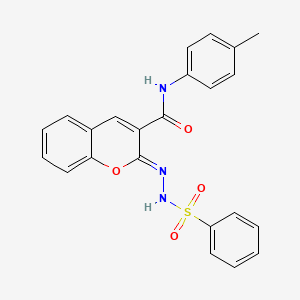

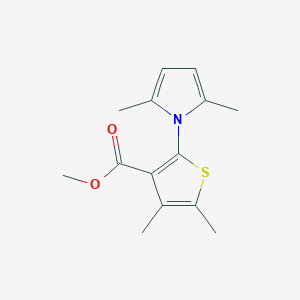
![3-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2419586.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2419589.png)
![2-chloro-6-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2419591.png)
